molecular formula C23H25NO5S B2592737 Fmoc-L-Cys(Thp)-OH CAS No. 1673576-83-4

Fmoc-L-Cys(Thp)-OH

Cat. No. B2592737
CAS RN: 1673576-83-4
M. Wt: 427.52
InChI Key: HNOVKLHBTNHTHA-BGERDNNASA-N
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Description

Fmoc-L-Cys(Thp)-OH is a chemical compound used in scientific research. It is a new building block for Fmoc SPPS, in which the sulfhydryl group is protected with the acid-cleavable tetrahydropyranyl (Thp) group . It has been shown to give superior results to the corresponding S-Trt, S-Dpm, S-Acm, and S-StBu derivatives .


Synthesis Analysis

This compound is synthesized using the Fmoc/tBu strategy . The use of Fmoc-Cys(Thp)-OH has been shown to give superior results to the corresponding S-Trt, S-Dpm, S-Acm, and S-StBu derivatives . Complete deprotection can be carried out with either TFA/TIS/DCM (10:1.5:88.5) within 5 min or with HCl/dioxane (12:88) in 2h .


Molecular Structure Analysis

The chemical name of this compound is N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-tetrahydropyranyl-L-cysteine . Its molecular formula is C23H25NO5S and its molecular weight is 427.15 g/mol .


Chemical Reactions Analysis

This compound is used in solid phase peptide synthesis (SPPS). The sulfhydryl group is protected with the acid-cleavable tetrahydropyranyl (Thp) group . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .

Scientific Research Applications

Peptide Synthesis

Fmoc-Cys(THP)-OH is widely used in peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group during peptide bond formation, while the THP group protects the thiol group of cysteine . This allows for the selective formation of peptide bonds without unwanted side reactions .

Protein Science

The compound plays a significant role in protein science . The THP protecting group can be selectively removed under mild conditions, allowing for the site-specific modification of proteins . This has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Protecting Group Chemistry

Fmoc-Cys(THP)-OH is a prime example of protecting group chemistry . The Fmoc and THP groups protect the reactive amino and thiol groups of cysteine, respectively . This allows for the selective reaction of other functional groups in the molecule .

Green Chemistry

The use of Fmoc-Cys(THP)-OH aligns with the principles of green chemistry . In solid-phase peptide synthesis (SPPS), the Fmoc group can be removed in situ, reducing the amount of solvent required for washing . This makes the process more sustainable and environmentally friendly .

Industrial Peptide Production

Fmoc-Cys(THP)-OH is used in the industrial production of peptides . The Fmoc/tBu solid-phase synthesis, which uses Fmoc-Cys(THP)-OH, is the method of choice for synthesizing peptides in both research and industrial settings .

Development of New Methodologies

The compound is also used in the development of new methodologies for site-selective protein modification . These methodologies have potential applications in various fields, including drug discovery, bioconjugation, and chemical biology .

Mechanism of Action

Target of Action

Fmoc-Cys(THP)-OH, also known as Fmoc-L-Cys(Thp)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these cysteine residues during peptide synthesis .

Mode of Action

Fmoc-Cys(THP)-OH interacts with its targets by attaching to the cysteine residues in peptides and proteins, thereby protecting these residues during the synthesis process . This interaction is facilitated by the tetrahydropyranyl (Thp) group in the compound, which was found to be stable in mildly acidic conditions .

Biochemical Pathways

The use of Fmoc-Cys(THP)-OH affects the biochemical pathways involved in peptide synthesis. Specifically, it facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine residues .

Result of Action

The molecular and cellular effects of Fmoc-Cys(THP)-OH’s action are seen in the successful synthesis of peptides and proteins. By protecting cysteine residues, the compound allows for the creation of complex peptides and proteins with precise structures . This has significant implications for the development of new methodologies for site-selective protein modification .

Action Environment

The action, efficacy, and stability of Fmoc-Cys(THP)-OH are influenced by various environmental factors. For instance, the compound is stable in mildly acidic conditions, which is crucial for its role in peptide synthesis . Furthermore, the compound’s effectiveness can be influenced by the specific conditions of the synthesis process, such as temperature and pH .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-2-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S/c25-22(26)20(14-30-21-11-5-6-12-28-21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOVKLHBTNHTHA-BGERDNNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)SC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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